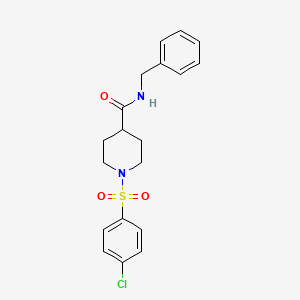
Antimalarial agent 17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimalarial Agent 17 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound has shown promising results in preclinical studies, demonstrating high efficacy against drug-resistant strains of Plasmodium falciparum . Its development is part of ongoing efforts to find new treatments for malaria, especially in regions where resistance to existing drugs is prevalent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antimalarial Agent 17 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of a quinoline derivative with a suitable aldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Key steps include:
Condensation Reaction: Conducted at elevated temperatures (around 80-100°C) in the presence of an acid catalyst.
Reduction Step: Performed at room temperature using sodium borohydride as the reducing agent.
Purification: The final product is purified using recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Antimalarial Agent 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify the quinoline ring, enhancing its antimalarial activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Modified quinoline rings with enhanced activity.
Substitution Products: Quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Antimalarial Agent 17 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its effects on the life cycle of Plasmodium parasites, particularly its ability to inhibit parasite growth and replication.
Medicine: Explored as a potential treatment for malaria, especially in cases where resistance to existing drugs is a concern.
Industry: Utilized in the development of new antimalarial formulations and combination therapies
Wirkmechanismus
Antimalarial Agent 17 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, a toxic byproduct of hemoglobin digestion by the parasite, and prevents its detoxification. This leads to the accumulation of toxic heme within the parasite, causing oxidative stress and ultimately killing the parasite . The molecular targets include heme and various enzymes involved in the detoxification process .
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A widely used antimalarial that also targets the heme detoxification pathway but has seen widespread resistance.
Artemisinin: A natural product with a different mechanism of action, involving the generation of free radicals that damage parasite proteins.
Mefloquine: Another synthetic antimalarial with a similar mode of action to chloroquine but with a different chemical structure.
Uniqueness of Antimalarial Agent 17: this compound is unique due to its high efficacy against drug-resistant strains of Plasmodium falciparum and its ability to inhibit multiple stages of the parasite’s life cycle. Unlike chloroquine, it has shown effectiveness in regions with high levels of drug resistance .
Eigenschaften
Molekularformel |
C19H21ClN2O3S |
|---|---|
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
N-benzyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-6-8-18(9-7-17)26(24,25)22-12-10-16(11-13-22)19(23)21-14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23) |
InChI-Schlüssel |
GIJGHINOALWYCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


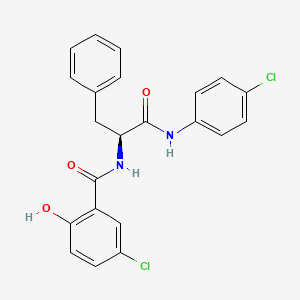
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

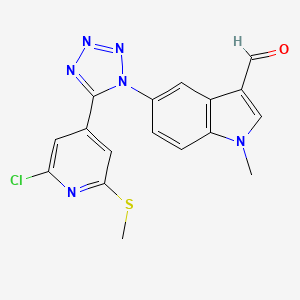
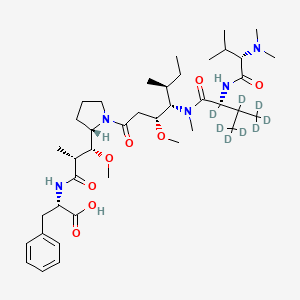
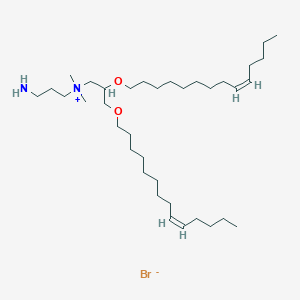

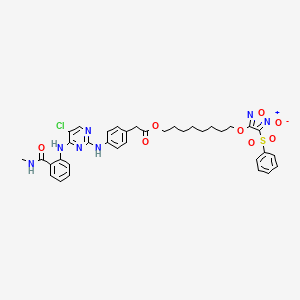


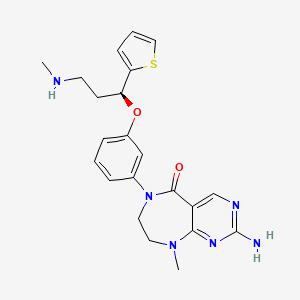

![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)

